Cas no 1408058-17-2 (4-Fluoro-1H-indazole-7-carbonitrile)
4-Fluoro-1H-indazole-7-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-1H-indazole-7-carbonitrile
- 6157AJ
- TRA0031390
- FCH2294198
- SY021894
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- MDL: MFCD22574991
- Inchi: 1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12)
- InChI Key: CALJWEONZADKAL-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C#N)C2=C1C=NN2
Computed Properties
- Exact Mass: 161.03900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 222
- Topological Polar Surface Area: 52.5
Experimental Properties
- PSA: 52.47000
- LogP: 1.57368
4-Fluoro-1H-indazole-7-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LD278-250mg |
4-Fluoro-1H-indazole-7-carbonitrile |
1408058-17-2 | 95+% | 250mg |
1436CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LD278-100mg |
4-Fluoro-1H-indazole-7-carbonitrile |
1408058-17-2 | 95+% | 100mg |
640CNY | 2021-05-07 | |
| Alichem | A269001403-1g |
4-Fluoro-1H-indazole-7-carbonitrile |
1408058-17-2 | 95% | 1g |
$565.76 | 2022-04-02 | |
| Alichem | A269001403-5g |
4-Fluoro-1H-indazole-7-carbonitrile |
1408058-17-2 | 95% | 5g |
$890.40 | 2022-04-02 | |
| TRC | F402140-10mg |
4-Fluoro-1h-Indazole-7-carbonitrile |
1408058-17-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402140-50mg |
4-Fluoro-1h-Indazole-7-carbonitrile |
1408058-17-2 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F402140-100mg |
4-Fluoro-1h-Indazole-7-carbonitrile |
1408058-17-2 | 100mg |
$ 160.00 | 2022-06-05 | ||
| Chemenu | CM235620-5g |
4-FLUORO-1H-INDAZOLE-7-CARBONITRILE |
1408058-17-2 | 95% | 5g |
$785 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853684-1g |
4-Fluoro-1H-indazole-7-carbonitrile |
1408058-17-2 | ≥95% | 1g |
1,857.60 | 2021-05-17 | |
| abcr | AB451577-250 mg |
4-Fluoro-1H-indazole-7-carbonitrile, 95%; . |
1408058-17-2 | 95% | 250MG |
€149.00 | 2023-07-18 |
4-Fluoro-1H-indazole-7-carbonitrile Suppliers
4-Fluoro-1H-indazole-7-carbonitrile Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-Fluoro-1H-indazole-7-carbonitrile
Introduction to 4-Fluoro-1H-indazole-7-carbonitrile (CAS No. 1408058-17-2)
4-Fluoro-1H-indazole-7-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 1408058-17-2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole family, a class of molecules known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a fluoro substituent and a nitrile group at the 4th and 7th positions, respectively, imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery.
The fluoro group is strategically incorporated into many modern pharmaceuticals due to its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. In 4-Fluoro-1H-indazole-7-carbonitrile, the fluorine atom at the 4-position enhances the molecule's lipophilicity and binding interactions with biological targets. This modification has been extensively studied in the development of kinase inhibitors, where fluorine atoms often improve potency and selectivity. The nitrile group at the 7-position introduces a polar moiety that can engage in hydrogen bonding or coordinate with metal ions, further influencing the compound's biological activity.
Recent advancements in computational chemistry and structure-based drug design have highlighted the potential of fluorinated indazoles as lead compounds for therapeutic intervention. Studies indicate that modifications at the 4- and 7-positions of indazole derivatives can significantly alter their pharmacological effects. For instance, 4-Fluoro-1H-indazole-7-carbonitrile has been investigated for its potential role in inhibiting specific enzymes implicated in cancer progression. The nitrile group's ability to act as a bioisostere for carboxylic acids or amides has been leveraged to enhance binding interactions with protein targets.
In vitro studies have demonstrated that 4-Fluoro-1H-indazole-7-carbonitrile exhibits promising activity against several disease-relevant pathways. Researchers have explored its interaction with enzymes such as tyrosine kinases, which are overexpressed in many solid tumors. The fluorine atom's electron-withdrawing effect can strengthen the molecule's binding affinity by stabilizing negative charges on transition states during catalysis. Additionally, the nitrile group's polar nature facilitates favorable interactions with hydrophilic regions of protein targets, contributing to improved drug-like properties.
The synthesis of 4-Fluoro-1H-indazole-7-carbonitrile (CAS No. 1408058-17-2) involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the indazole core efficiently. The introduction of the fluoro substituent often necessitates specialized reagents or conditions to ensure high regioselectivity and yield. Similarly, the installation of the nitrile group typically involves cyanation reactions, which must be optimized to minimize side products.
One notable application of 4-Fluoro-1H-indazole-7-carbonitrile is in the development of novel antimicrobial agents. The combination of a fluoro group and a nitrile moiety creates a molecular framework that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary data suggest that this compound exhibits inhibitory effects against resistant strains of Gram-positive bacteria, making it a candidate for further exploration in antibiotic discovery programs.
The pharmacokinetic profile of 4-Fluoro-1H-indazole-7-carbonitrile is another critical aspect that has been scrutinized in recent research. Fluorinated compounds often exhibit enhanced bioavailability due to improved solubility and metabolic stability. However, excessive fluorination can lead to rapid clearance or unexpected toxicities. Therefore, careful optimization is required to balance efficacy with safety profiles. Computational modeling techniques have been instrumental in predicting how structural modifications will affect pharmacokinetic parameters before experimental validation.
Future directions in the study of 4-fluoroindazole derivatives, including 4-fluoro-1H-indazole-7-carbonitrile, may focus on expanding their therapeutic applications through structural diversification. By systematically modifying other positions on the indazole ring or introducing additional functional groups, researchers aim to uncover new mechanisms of action and target diseases that are currently underserved by existing treatments. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical practice.
The growing interest in fluorinated heterocycles underscores their versatility as pharmaceutical building blocks. As our understanding of structure-function relationships continues to evolve, compounds like 4-fluoro-1H-indazole-7-carbonitrile (CAS No. 1408058-17-2) are poised to play a pivotal role in next-generation drug development initiatives across various therapeutic areas.
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